NS2B/NS3-IN-3 chemical structure and molecular weight
NS2B/NS3-IN-3 chemical structure and molecular weight
This technical guide details the chemical identity, mechanism of action, and experimental characterization of NS2B/NS3-IN-3 (also known as Compound 66 ), a potent allosteric inhibitor of the Flavivirus NS2B-NS3 protease.
Allosteric Inhibition of Flavivirus Protease
Chemical Identity & Physicochemical Properties
NS2B/NS3-IN-3 is a synthetic small molecule designed based on a 2,6-disubstituted indole scaffold .[1][2] Unlike peptidomimetic inhibitors that target the active site (orthosteric), this compound binds to a cryptic allosteric pocket, stabilizing the protease in an inactive conformation.
| Property | Data |
| Common Name | NS2B/NS3-IN-3 (Compound 66) |
| CAS Number | 2832876-90-9 |
| Molecular Formula | C₁₉H₂₁N₃O₂ |
| Molecular Weight | 323.39 g/mol |
| IUPAC Name | N-(piperidin-4-ylmethyl)-6-(furan-3-yl)-1H-indole-2-carboxamide |
| SMILES | O=C(C1=CC2=CC=C(C=C2N1)C3=COC=C3)NCC4CCNCC4 |
| Solubility | DMSO: ≥ 65 mg/mL (201 mM).[3] Hygroscopic; use fresh DMSO. |
| Appearance | Light yellow to yellow solid |
Structural Logic
The molecule consists of three pharmacophores optimized for the NS2B-NS3 allosteric pocket:
-
Indole Core: Provides the rigid scaffold to anchor the molecule within the hydrophobic cleft.
-
Furan-3-yl Substituent (Position 6): Extends into the sub-pocket to displace the C-terminal
-hairpin of the NS2B cofactor. -
Piperidin-4-ylmethyl Amide (Position 2): Solubilizing group that interacts with surface residues, improving cell permeability and metabolic stability compared to earlier amidine derivatives.
Mechanism of Action: Allosteric Disruption
The NS2B-NS3 protease is a two-component enzyme essential for viral replication.[4][5][6] The NS3 protease domain is inactive unless bound by the NS2B cofactor, which wraps around NS3 to complete the active site.
NS2B/NS3-IN-3 acts via a non-competitive mechanism:
-
Binding Event: The inhibitor binds to an allosteric cavity near the Ala125 loop of the NS3 protease domain.[1]
-
Conformational Lock: Binding induces a steric clash that prevents the NS2B cofactor (specifically residues 75–89) from folding into its active closed conformation.
-
Active Site Distortion: Without the NS2B "belt," the catalytic triad (His51, Asp75, Ser135) in NS3 becomes misaligned.
-
Result: The enzyme is trapped in an "open" (inactive) state, halting the cleavage of the viral polyprotein.
Pathway Visualization
Caption: Logical flow of NS2B/NS3-IN-3 inhibition. The compound intercepts the protease assembly, locking it in an inactive state and preventing polyprotein processing.
Biological Characterization & Potency[7]
Data synthesized from Nie et al. (2021) and validation assays.[7]
| Parameter | Value | Notes |
| Target Specificity | Zika Virus (ZIKV) > Dengue Virus (DENV) | Pan-flavivirus activity, but higher potency against ZIKV. |
| IC₅₀ (ZIKV Protease) | 0.32 ± 0.02 µM | Enzymatic assay using fluorogenic substrate. |
| IC₅₀ (DENV2 Protease) | ~3.7 µM | Reduced potency against Dengue serotype 2. |
| EC₆₈ (Antiviral) | 1.0 – 3.0 µM | Inhibition of ZIKV replication in U87 cells.[2][7] |
| CC₅₀ (Cytotoxicity) | > 10 µM | Low toxicity in human cell lines (U87, A549). |
| Ki (Inhibition Constant) | Non-competitive | Vmax decreases, Km remains constant. |
Experimental Protocols
A. Protease Inhibition Assay (Fluorescence Resonance Energy Transfer)
Purpose: To determine the IC₅₀ of NS2B/NS3-IN-3 against recombinant ZIKV or DENV protease.
Reagents:
-
Enzyme: Recombinant linked NS2B-NS3 protease (ZIKV or DENV2).
-
Substrate: Fluorogenic peptide Bz-Nle-Lys-Arg-Arg-AMC (Km ≈ 10-50 µM depending on construct).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 1 mM CHAPS, 20% Glycerol. Note: Glycerol is critical to prevent enzyme aggregation.
Workflow:
-
Preparation: Dilute NS2B/NS3-IN-3 from 10 mM DMSO stock to 200 µM in Assay Buffer (final DMSO < 5%). Prepare serial dilutions (e.g., 100 µM down to 0.01 µM).
-
Pre-incubation: Mix 50 µL of diluted inhibitor with 50 µL of enzyme (final conc. 10 nM) in a black 96-well plate. Incubate for 30 minutes at 25°C to allow allosteric binding.
-
Initiation: Add 50 µL of Substrate (final conc. 20 µM).
-
Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 10 minutes.
-
Analysis: Calculate initial velocity (
) from the linear slope. Plot % Inhibition vs. log[Inhibitor] to derive IC₅₀.
B. Cellular Antiviral Assay (ZIKV/DENV)
Purpose: To validate cell permeability and antiviral efficacy.
Reagents:
-
Cells: U87 (Glioblastoma) or A549 cells.
-
Virus: ZIKV (e.g., strain PRVABC59) or DENV2 (e.g., strain 16681).
-
Readout: Plaque reduction or RT-qPCR for viral RNA.
Workflow:
-
Seeding: Seed cells (1×10⁵ cells/well) in 24-well plates and incubate overnight.
-
Infection: Infect cells with virus at MOI 0.1 for 1 hour.
-
Treatment: Remove inoculum and add fresh medium containing NS2B/NS3-IN-3 (0.1, 1, 5, 10 µM). Include DMSO vehicle control.
-
Incubation: Incubate for 48 hours.
-
Quantification: Harvest supernatant for plaque assay or lyse cells for RNA extraction (RT-qPCR targeting NS5 gene).
-
Validation: Perform parallel MTT assay to ensure reduction in viral titer is not due to cell death (CC₅₀ determination).
References
-
Nie, S., et al. (2021). "Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease."[7] European Journal of Medicinal Chemistry, 225, 113767.[7] [7]
-
MedChemExpress. "NS2B/NS3-IN-3 (Compound 66) Product Datasheet."
-
Yildiz, M., et al. (2013). "Allosteric Inhibition of the NS2B-NS3 Protease from Dengue Virus."[4] ACS Chemical Biology, 8(12), 2744–2752. (Context on allosteric mechanism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protease Inhibitors and Innate Immune Agonists as Antiviral Strategies Against Dengue and Zika Viruses [mdpi.com]
- 5. openaccessebooks.meddocsonline.org [openaccessebooks.meddocsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
